molecular formula C20H22N6O6S2 B14274580 3,3'-{Ethene-1,2-diylbis[(5-azido-2,1-phenylene)sulfonyl]}di(propan-1-ol) CAS No. 138249-21-5

3,3'-{Ethene-1,2-diylbis[(5-azido-2,1-phenylene)sulfonyl]}di(propan-1-ol)

Cat. No.: B14274580
CAS No.: 138249-21-5
M. Wt: 506.6 g/mol
InChI Key: HAJORPIFQMAMRG-UHFFFAOYSA-N
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Description

3,3’-{Ethene-1,2-diylbis[(5-azido-2,1-phenylene)sulfonyl]}di(propan-1-ol) is a complex organic compound characterized by its unique structure, which includes azido groups and sulfonyl functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-{Ethene-1,2-diylbis[(5-azido-2,1-phenylene)sulfonyl]}di(propan-1-ol) typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Ethene-1,2-diylbis[(5-azido-2,1-phenylene)sulfonyl] Intermediate: This step involves the reaction of a suitable ethene derivative with azido and sulfonyl-containing reagents under controlled conditions.

    Addition of Propan-1-ol Groups: The intermediate is then reacted with propan-1-ol under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,3’-{Ethene-1,2-diylbis[(5-azido-2,1-phenylene)sulfonyl]}di(propan-1-ol) can undergo various chemical reactions, including:

    Oxidation: The azido groups can be oxidized to form nitro or other oxidized derivatives.

    Reduction: The azido groups can be reduced to amines.

    Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Sulfonamide or sulfonate derivatives.

Scientific Research Applications

3,3’-{Ethene-1,2-diylbis[(5-azido-2,1-phenylene)sulfonyl]}di(propan-1-ol) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in bioconjugation and labeling due to the presence of azido groups.

    Medicine: Investigated for its potential in drug delivery systems and as a precursor for bioactive compounds.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3,3’-{Ethene-1,2-diylbis[(5-azido-2,1-phenylene)sulfonyl]}di(propan-1-ol) depends on its interaction with molecular targets. The azido groups can participate in click chemistry reactions, forming stable triazole linkages. The sulfonyl groups can interact with various biological molecules, potentially altering their function or activity.

Comparison with Similar Compounds

Similar Compounds

    3,3’,3’‘,3’‘’-(Ethane-1,2-diylbis(azanetriyl))tetrakis(propan-1-ol): Similar in structure but lacks the azido and sulfonyl functionalities.

    3,3’-{Ethane-1,2-diylbis[(2-sulfo-4,1-phenylene)diazene-2,1-diyl]}bis(5-amino-4-hydroxynaphthalene-2,7-disulfonic acid): Contains sulfonyl groups but different core structure.

Properties

CAS No.

138249-21-5

Molecular Formula

C20H22N6O6S2

Molecular Weight

506.6 g/mol

IUPAC Name

3-[5-azido-2-[2-[4-azido-2-(3-hydroxypropylsulfonyl)phenyl]ethenyl]phenyl]sulfonylpropan-1-ol

InChI

InChI=1S/C20H22N6O6S2/c21-25-23-17-7-5-15(19(13-17)33(29,30)11-1-9-27)3-4-16-6-8-18(24-26-22)14-20(16)34(31,32)12-2-10-28/h3-8,13-14,27-28H,1-2,9-12H2

InChI Key

HAJORPIFQMAMRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N=[N+]=[N-])S(=O)(=O)CCCO)C=CC2=C(C=C(C=C2)N=[N+]=[N-])S(=O)(=O)CCCO

Origin of Product

United States

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